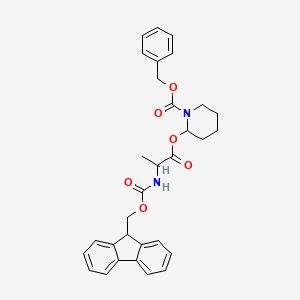
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Final coupling: The protected amine is coupled with the piperidine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and amines are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted piperidine and benzyl derivatives.
Scientific Research Applications
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is widely used in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild conditions, allowing for the continuation of the synthesis.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino-3-hydroxypropanoate
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid
- (S)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid
Uniqueness
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, benzyl group, and Fmoc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other organic synthesis applications.
Properties
Molecular Formula |
C31H32N2O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H32N2O6/c1-21(29(34)39-28-17-9-10-18-33(28)31(36)38-19-22-11-3-2-4-12-22)32-30(35)37-20-27-25-15-7-5-13-23(25)24-14-6-8-16-26(24)27/h2-8,11-16,21,27-28H,9-10,17-20H2,1H3,(H,32,35) |
InChI Key |
NHEGGHUEJVVAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















